2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide
CAS No.: 747411-15-0
Cat. No.: VC4439228
Molecular Formula: C11H10ClF3N2O2
Molecular Weight: 294.66
* For research use only. Not for human or veterinary use.
![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide - 747411-15-0](/images/structure/VC4439228.png)
Specification
CAS No. | 747411-15-0 |
---|---|
Molecular Formula | C11H10ClF3N2O2 |
Molecular Weight | 294.66 |
IUPAC Name | 2-chloro-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide |
Standard InChI | InChI=1S/C11H10ClF3N2O2/c1-5(12)11(19)16-4-8(18)17-7-3-2-6(13)9(14)10(7)15/h2-3,5H,4H2,1H3,(H,16,19)(H,17,18) |
Standard InChI Key | UDEKLBHATAMXDF-UHFFFAOYSA-N |
SMILES | CC(C(=O)NCC(=O)NC1=C(C(=C(C=C1)F)F)F)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a propanamide backbone substituted with a chlorine atom at the second carbon and a carbamoyl-methyl group linked to a 2,3,4-trifluorophenyl ring. Key structural attributes include:
The trifluorophenyl group enhances lipophilicity and metabolic stability, while the chloro-propanamide moiety may influence electrophilic reactivity .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary by adduct:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 295.04558 | 158.4 |
[M+Na]⁺ | 317.02752 | 165.7 |
[M-H]⁻ | 293.03102 | 155.3 |
These values suggest moderate polarity, aligning with the compound’s hybrid aromatic-aliphatic structure .
Synthetic Pathways and Process Considerations
Analogous Synthesis Strategies
While direct synthetic routes for this compound are undocumented, related halogenated propanamides are synthesized via:
-
Amide Coupling: Reacting chloro-propanoyl chloride with aminomethyl-carbamoyl intermediates .
-
Stepwise Functionalization: Introducing fluorine substituents post-amide formation using fluorinating agents .
A patent (US10144710B2) outlines a method for synthesizing structurally similar compounds, emphasizing the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and bases (e.g., potassium tert-butoxide) in acetonitrile to minimize genotoxic impurities .
Critical Process Parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume